

Application Notes and Protocols for Tissue Distribution Studies of Immh-010 Maleate

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Compound of Interest

Compound Name: *Immh-010 maleate*

Cat. No.: *B15610061*

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Introduction

Immh-010 is a novel small molecule prodrug under investigation as an inhibitor of the programmed cell death-ligand 1 (PD-L1). It is rapidly and extensively converted in vivo to its active metabolite, YPD-29B, which is responsible for the therapeutic effect.[1][2][3][4] YPD-29B exerts its anti-tumor activity by blocking the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1).[5] This application note provides a detailed protocol for conducting tissue distribution studies of **Immh-010 maleate** in a preclinical setting, based on published research. It also includes a summary of tissue distribution data and a visualization of the targeted signaling pathway.

Data Presentation

The following tables summarize the quantitative tissue distribution of Immh-010 and its active metabolite YPD-29B in Sprague-Dawley rats following a single oral administration of 10 mg/kg **Immh-010 maleate**. Concentrations are expressed in ng/g of tissue.

Table 1: Tissue Distribution of Immh-010 in Rats (ng/g)[2][6]

Tissue	15 min	30 min	4 h	12 h
Heart	11.8 ± 3.5	13.9 ± 4.1	1.5 ± 0.5	ND
Liver	10.5 ± 3.1	12.8 ± 3.8	2.1 ± 0.6	ND
Spleen	8.9 ± 2.6	11.5 ± 3.4	1.8 ± 0.5	ND
Lung	7.8 ± 2.3	9.8 ± 2.9	1.3 ± 0.4	ND
Kidney	6.9 ± 2.1	8.5 ± 2.5	1.1 ± 0.3	ND
Brain	1.2 ± 0.4	1.5 ± 0.4	ND	ND
Adrenal Gland	15.6 ± 4.7	18.2 ± 5.5	2.5 ± 0.8	ND
Thymus	9.5 ± 2.8	10.8 ± 3.2	1.6 ± 0.5	ND
Lymph	13.2 ± 3.9	15.5 ± 4.6	2.2 ± 0.7	ND

ND: Not Detected

Table 2: Tissue Distribution of YPD-29B in Rats (ng/g)[2][6]

Tissue	15 min	30 min	4 h	12 h
Heart	45.2 ± 13.6	55.8 ± 16.7	15.2 ± 4.6	3.1 ± 0.9
Liver	125.6 ± 37.7	155.2 ± 46.6	45.8 ± 13.7	9.5 ± 2.8
Spleen	65.8 ± 19.7	81.2 ± 24.4	22.5 ± 6.8	4.8 ± 1.4
Lung	88.9 ± 26.7	109.8 ± 32.9	30.1 ± 9.0	6.2 ± 1.9
Kidney	95.7 ± 28.7	118.2 ± 35.5	35.6 ± 10.7	7.5 ± 2.2
Brain	5.8 ± 1.7	7.2 ± 2.2	2.1 ± 0.6	ND
Adrenal Gland	75.4 ± 22.6	93.1 ± 27.9	25.8 ± 7.7	5.5 ± 1.6
Thymus	58.9 ± 17.7	72.8 ± 21.8	20.1 ± 6.0	4.2 ± 1.3
Lymph	105.3 ± 31.6	130.1 ± 39.0	38.9 ± 11.7	8.1 ± 2.4

ND: Not Detected

Experimental Protocols

Protocol for In-Life Phase of Tissue Distribution Study

1. Animal Model:

- Species: Sprague-Dawley rats[1]
- Sex: Female[1]
- Weight: 200 ± 20 g[1]
- Housing: Standard environmental conditions with a 12-hour light/dark cycle. Animals should be acclimatized for at least one week before the experiment.

2. Formulation and Dosing:

- Formulation: Suspend **Immh-010 maleate** in 0.5% sodium carboxymethyl cellulose (CMC-Na).[1]
- Dose: 10 mg/kg.[1]
- Route of Administration: Intragastric (i.g.) gavage.[1]

3. Experimental Groups and Sample Collection:

- A sufficient number of animals should be used to provide at least 3-5 animals per time point.
- Tissues and blood are to be collected at the following time points post-dosing: 15 minutes, 30 minutes, 4 hours, and 12 hours.[1]
- At each time point, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., heparin) and an esterase inhibitor (e.g., 50 mM sodium fluoride) to prevent ex vivo conversion of Immh-010.[1]
- Immediately following blood collection, the following tissues are to be harvested: heart, liver, spleen, lungs, kidneys, brain, adrenal glands, thymus, and lymph nodes.[1]

- Tissues should be rinsed with cold normal saline to remove excess blood, blotted dry with filter paper, weighed, and immediately frozen at -80°C until analysis.[\[1\]](#)

Protocol for Sample Analysis (LC-MS/MS)

1. Sample Preparation:

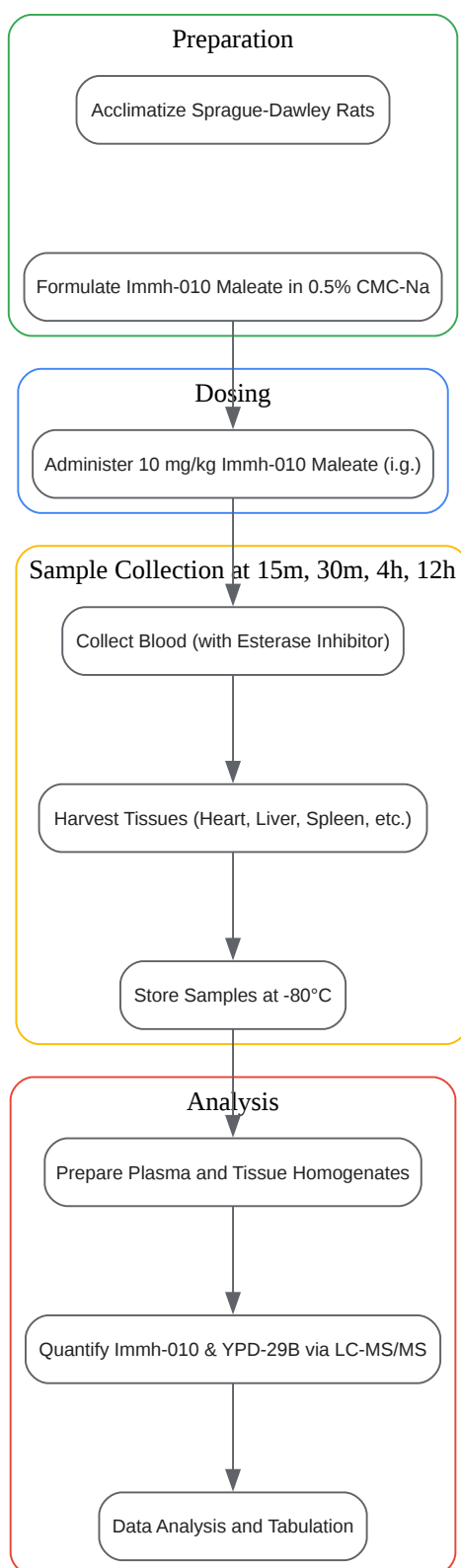
- Plasma: Plasma is separated from whole blood by centrifugation.
- Tissues: Tissue samples are homogenized in a suitable buffer.
- A protein precipitation method is typically used to extract Immh-010 and YPD-29B from plasma and tissue homogenates. This involves adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
- The resulting supernatant is then collected for analysis.

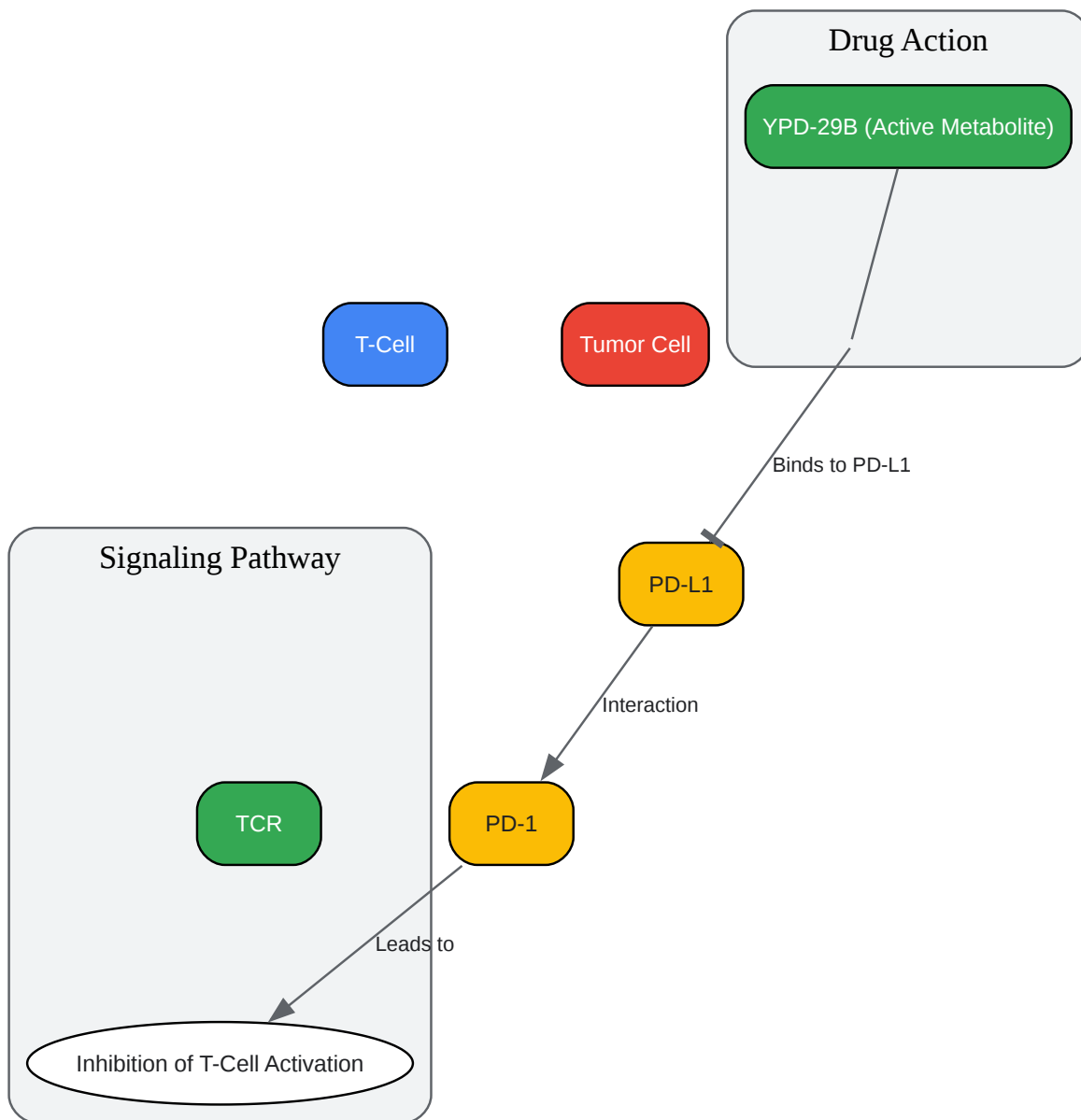
2. LC-MS/MS Analysis:

- A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Immh-010 and YPD-29B.[\[1\]](#)[\[2\]](#)
- The method should be validated for linearity, precision, accuracy, recovery, and matrix effects in all relevant biological matrices (plasma and each tissue type).[\[1\]](#)
- A polarity-switching LC-MS/MS method has been successfully used for the simultaneous determination of the parent drug and its metabolite.[\[1\]](#)

Visualizations

Experimental Workflow for Tissue Distribution Study





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